Topoisomerase II inhibitor 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

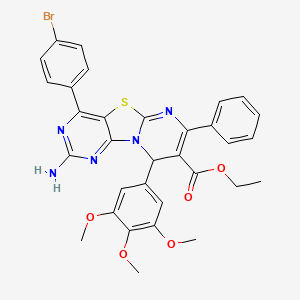

Molecular Formula |

C32H28BrN5O5S |

|---|---|

Molecular Weight |

674.6 g/mol |

IUPAC Name |

ethyl 4-amino-6-(4-bromophenyl)-11-phenyl-13-(3,4,5-trimethoxyphenyl)-8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,9,11-pentaene-12-carboxylate |

InChI |

InChI=1S/C32H28BrN5O5S/c1-5-43-30(39)23-24(17-9-7-6-8-10-17)36-32-38(26(23)19-15-21(40-2)27(42-4)22(16-19)41-3)29-28(44-32)25(35-31(34)37-29)18-11-13-20(33)14-12-18/h6-16,26H,5H2,1-4H3,(H2,34,35,37) |

InChI Key |

ZGQOCYHQFHUDGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)OC)OC)OC)C4=NC(=NC(=C4S2)C5=CC=C(C=C5)Br)N)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of a Thiazolopyrimidine-Based Topoisomerase II Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the initial request specified "Topoisomerase II inhibitor 7," publicly available, in-depth quantitative data and detailed experimental protocols for this specific compound (also referred to as compound 3a in cited literature) are not accessible through available resources. Therefore, this guide provides a comprehensive overview of the mechanism of action of a representative and well-characterized class of Topoisomerase II inhibitors, exemplified by novel thiazolopyrimidine derivatives, drawing upon the findings from the primary research article by Nemr MTM, et al. (2020). The principles and methodologies described herein are broadly applicable to the study of similar Topoisomerase II-targeting compounds.

Executive Summary

Topoisomerase II enzymes are critical for resolving DNA topological challenges during essential cellular processes such as replication, transcription, and chromosome segregation. Their indispensable role in proliferating cells makes them a prime target for anticancer drug development. This technical guide delves into the core mechanism of action of a novel tricyclic fused thiazolopyrimidine derivative, a potent inhibitor of Topoisomerase II alpha. This compound exerts its anticancer effects by inducing cell cycle arrest at the G2/M phase and subsequently triggering apoptosis. This document provides a detailed examination of its biological effects, the signaling pathways involved, and the experimental protocols used to elucidate its mechanism.

Core Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II inhibitors are broadly classified into two main categories: Topoisomerase II poisons and catalytic inhibitors.

-

Topoisomerase II Poisons: These agents, which include well-known chemotherapeutics like etoposide and doxorubicin, stabilize the transient covalent complex formed between Topoisomerase II and DNA. This "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs). These DSBs, if not repaired, trigger cell cycle arrest and apoptosis.[1]

-

Catalytic Inhibitors: Unlike poisons, these inhibitors do not stabilize the cleavable complex. Instead, they interfere with other steps in the catalytic cycle of Topoisomerase II, such as ATP binding or the conformational changes required for DNA strand passage.[2] This inhibition of enzymatic activity also leads to unresolved DNA topological problems, ultimately resulting in cell cycle arrest and cell death.[1]

The thiazolopyrimidine-based inhibitor discussed in the primary literature acts as a potent inhibitor of the Topoisomerase II alpha isoform. While the precise classification as a poison or catalytic inhibitor requires further specific assays, its downstream effects of G2/M cell cycle arrest and apoptosis are consistent with the consequences of disrupting Topoisomerase II function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the investigation of the representative thiazolopyrimidine-based Topoisomerase II inhibitor.

Table 1: In Vitro Cytotoxicity (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| A-498 | Renal Cancer | 1.89 |

| Doxorubicin (Reference) | Variable |

Note: The primary literature highlights the potent inhibitory effect on the A-498 renal cell line, causing 83.03% inhibition.

Table 2: Cell Cycle Analysis in A-498 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | Data not available | Data not available | Data not available |

| Thiazolopyrimidine Inhibitor | Data not available | Data not available | Significant Increase |

Note: The primary literature indicates that the compound induces cell cycle arrest at the G2/M phase. Specific percentage distributions are not available in the abstract.

Table 3: Apoptosis Induction in A-498 Cells (Annexin V-FITC Assay)

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |

| Control | Data not available | Data not available | Data not available |

| Thiazolopyrimidine Inhibitor | Data not available | Data not available | Significant Increase |

Note: The abstract confirms the compound's apoptosis-inducing activity. Detailed quantitative data from Annexin V assays are not provided.

Table 4: Caspase Activation

| Treatment | Caspase-3/7 Activity |

| Control | Baseline |

| Thiazolopyrimidine Inhibitor | Increased |

Note: The induction of apoptosis strongly implies the activation of executioner caspases like caspase-3 and -7. Specific fold-change values are not available in the abstract.

Signaling Pathways and Experimental Workflows

Topoisomerase II Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of Topoisomerase II and the points of intervention for inhibitors.

References

Discovery and Synthesis of a Novel Topoisomerase II Inhibitor: A Technical Overview of Compound 7 (3a)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery, synthesis, and biological evaluation of Topoisomerase II inhibitor 7, also identified as compound 3a in the primary literature. This potent inhibitor belongs to a novel class of tricyclic fused thiazolopyrimidines and has demonstrated significant potential as an anticancer agent. This document outlines the core quantitative data, detailed experimental methodologies, and key mechanistic insights to support further research and development.

Core Data Summary

The biological activity of this compound (compound 3a ) has been quantified through various in vitro assays. The key findings are summarized below for comparative analysis.

| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

| Topoisomerase IIα Inhibition | Purified Enzyme | 3.19 | Doxorubicin | 2.67 |

| Antiproliferative Activity | ||||

| Renal Cancer | A-498 | 1.89 | - | - |

Table 1: Quantitative analysis of the inhibitory activity of compound 7 (3a). The data highlights its potent inhibition of Topoisomerase IIα and significant cytotoxicity against the A-498 renal cancer cell line.

Synthesis and Discovery Workflow

The discovery of this compound was the result of a rational drug design approach, followed by chemical synthesis and comprehensive biological screening. The logical workflow is depicted below.

Caption: Workflow for the discovery and evaluation of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments performed in the characterization of this compound.

Synthesis of this compound (Compound 3a)

The synthesis of the target compound, ethyl 2-amino-4-(4-bromophenyl)-7-phenyl-9-(3,4,5-trimethoxyphenyl)-9H-pyrimido[4',5':4,5]thiazolo[3,2-a]pyrimidine-8-carboxylate, is achieved through a multi-step process. The crucial final step involves the reaction of ethyl 2-amino-6-((3,4,5-trimethoxyphenyl)amino)-4-phenylthiazolo[5,4-d]pyrimidine-5-yl)(4-bromophenyl)methyleno)cyanoacetate with a suitable cyclizing agent.

Materials:

-

Starting thiazolopyrimidine derivative

-

4-bromobenzaldehyde

-

Malononitrile

-

Triethylamine

-

Ethanol

Procedure:

-

A mixture of the starting thiazolopyrimidine, 4-bromobenzaldehyde, and malononitrile in a molar ratio of 1:1:1 is prepared in absolute ethanol.

-

A catalytic amount of triethylamine is added to the mixture.

-

The reaction mixture is refluxed for 6-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the final compound 3a .

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Topoisomerase IIα Inhibition Assay

The inhibitory effect of compound 3a on human Topoisomerase IIα is determined using a DNA relaxation assay.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP and MgCl₂)

-

Compound 3a (dissolved in DMSO)

-

Doxorubicin (as a positive control)

-

Agarose gel electrophoresis system

-

Ethidium bromide staining solution

Procedure:

-

The reaction mixture is prepared by combining the assay buffer, supercoiled plasmid DNA, and varying concentrations of compound 3a or doxorubicin.

-

The reaction is initiated by the addition of human Topoisomerase IIα enzyme.

-

The mixture is incubated at 37°C for 30 minutes.

-

The reaction is stopped by the addition of a loading dye containing SDS and proteinase K.

-

The samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase IIα activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Antiproliferative Activity (MTT Assay)

The cytotoxicity of compound 3a against various cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., A-498)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Compound 3a (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of compound 3a and incubated for 48-72 hours.

-

Following the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

The formazan crystals are dissolved by adding the solubilization buffer.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis

The effect of compound 3a on the cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.

Materials:

-

Cancer cells (e.g., A-498)

-

Compound 3a

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cells are treated with compound 3a at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA.

-

The cells are then stained with propidium iodide solution.

-

The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Apoptosis Assay

The induction of apoptosis by compound 3a is quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.

Materials:

-

Cancer cells (e.g., A-498)

-

Compound 3a

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cells are treated with compound 3a at its IC50 concentration for a defined time.

-

The cells are harvested, washed with cold PBS, and then resuspended in the provided binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are immediately analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Mechanism of Action: Signaling Pathway

This compound (3a ) exerts its anticancer effects by stabilizing the Topoisomerase II-DNA cleavage complex, which leads to DNA double-strand breaks. This DNA damage triggers a cellular response that culminates in cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action for this compound.

The stabilization of the cleavage complex by compound 3a prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. This damage activates cell cycle checkpoints, causing the cells to arrest in the G2/M phase.[1] If the DNA damage is irreparable, the cell undergoes programmed cell death, or apoptosis.[1] This mechanism is consistent with the observed biological effects of compound 3a , including potent antiproliferative activity and the induction of apoptosis in cancer cells.[1]

References

An In-Depth Technical Guide to Topoisomerase II Inhibitor 7 (Compound 3a)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II enzymes are critical regulators of DNA topology, playing essential roles in replication, transcription, and chromosome segregation. Their inhibition has been a cornerstone of cancer chemotherapy for decades. This technical guide focuses on a novel potent Topoisomerase II inhibitor, designated as compound 7, and more specifically referred to as compound 3a in seminal research. This compound is a tricyclic fused thiazolopyrimidine derivative identified for its significant antiproliferative and Topoisomerase II inhibitory activities.

Chemical Structure and Properties

Topoisomerase II inhibitor 7 (compound 3a) is a synthetic molecule belonging to the class of tricyclic fused thiazolopyrimidines. Its development was reported in a 2020 study by Nemr et al. published in Bioorganic Chemistry.[1][2][3]

Chemical Name: (Specific IUPAC name not publicly available)

Molecular Formula: C₃₂H₂₈BrN₅O₅S[1]

Molecular Weight: 674.56 g/mol [1]

CAS Number: 2697171-03-0[1]

Note: Detailed physicochemical properties such as melting point, solubility, and stability data are not available in the public domain and would be detailed in the full research publication.

Biological Activity

Compound 3a has demonstrated potent inhibitory activity against the alpha isoform of human Topoisomerase II (Topo IIα) and significant cytotoxicity against cancer cell lines.

| Parameter | Value | Cell Line/Target | Reference |

| Topoisomerase IIα IC₅₀ | 3.19 µM | Purified Enzyme | [1][2][3] |

| Antiproliferative IC₅₀ | 1.89 µM | A-498 (Renal Cancer) | [1][2][3] |

The inhibitory potency of compound 3a on Topoisomerase IIα is comparable to that of the well-established anticancer drug, doxorubicin (IC₅₀ = 2.67 µM).[1][2][3]

Mechanism of Action

The primary mechanism of action for this compound is the stabilization of the Topoisomerase II-DNA cleavage complex (Top2-cc).[1][2] This mode of action is characteristic of Topoisomerase II "poisons," which trap the enzyme in a state where it has cleaved the DNA but is unable to religate the strands. This leads to the accumulation of double-strand breaks, which are highly cytotoxic and can trigger programmed cell death (apoptosis). Molecular docking studies have suggested that compound 3a interacts with the Top2-cc in a manner similar to the established Topoisomerase II inhibitor, etoposide.[1][2]

The downstream cellular effects of compound 3a include the induction of cell cycle arrest at the G2/M phase, which ultimately leads to apoptosis.[1][2][3]

Signaling Pathways and Cellular Processes

The inhibition of Topoisomerase II and the resulting DNA damage trigger a cascade of cellular events.

Caption: Mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols are based on the methodologies described in the primary literature and are provided here as a reference for researchers.

Topoisomerase II Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of compound 3a against human Topoisomerase IIα.

Methodology:

-

A reaction mixture containing purified human Topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), and assay buffer (containing ATP and Mg²⁺) is prepared.

-

Compound 3a is added to the reaction mixture at various concentrations. A known Topoisomerase II inhibitor (e.g., doxorubicin or etoposide) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

-

The reaction is incubated at 37°C to allow for the enzymatic relaxation of the supercoiled DNA.

-

The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.

-

The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The conversion of supercoiled DNA to its relaxed form is quantified.

-

The percentage of inhibition at each concentration of compound 3a is calculated relative to the controls, and the IC₅₀ value is determined by non-linear regression analysis.

Cell Cycle Analysis

Objective: To investigate the effect of compound 3a on the cell cycle progression of cancer cells.

Methodology:

-

Human cancer cells (e.g., A-498) are seeded in culture plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of compound 3a or a vehicle control for a specified period (e.g., 24 or 48 hours).

-

Following treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and then stained with a fluorescent DNA dye (e.g., propidium iodide) in the presence of RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

This compound (compound 3a) represents a promising new scaffold for the development of anticancer therapeutics. Its potent inhibition of Topoisomerase IIα and its ability to induce cell cycle arrest and apoptosis in cancer cells warrant further investigation. Future studies should focus on elucidating its detailed structure-activity relationships, optimizing its pharmacokinetic properties, and evaluating its efficacy in preclinical in vivo models. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in advancing this novel class of Topoisomerase II inhibitors.

References

- 1. design-synthesis-and-antiproliferative-evaluation-of-new-tricyclic-fused-thiazolopyrimidines-targeting-topoisomerase-ii-molecular-docking-and-apoptosis-inducing-activity - Ask this paper | Bohrium [bohrium.com]

- 2. Nemr, M.T.M., Sonousi, A. and Marzouk, A.A. (2020) Design, Synthesis and Antiproliferative Evaluation of New Tricyclic Fused Thiazolopyrimidines Targeting Topoisomerase II Molecular Docking and Apoptosis Inducing Activity. Bioorganic Chemistry, 105, Article ID 104446. - References - Scientific Research Publishing [scirp.org]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacological Profile of CAS number 2697171-03-0

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| CAS Number | 2697171-03-0 |

| Compound Name | Topoisomerase II inhibitor 7 |

| Internal ID | HY-146163 |

| Synonym | Compound 3a |

| Chemical Name | 9H-Pyrimido[4',5':4,5]thiazolo[3,2-a]pyrimidine-8-carboxylic acid, 2-amino-4-(4-methoxyphenyl)-6-oxo-4,5-dihydro- |

Pharmacological Profile

CAS number 2697171-03-0, also known as this compound, is a potent inhibitor of the alpha subtype of topoisomerase II (Topo IIα). This compound belongs to a series of novel tricyclic fused thiazolopyrimidines designed as potential anticancer agents. Its mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound (referred to as compound 3a in the source literature).

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (Topo IIα) | 3.19 µM | Human Topoisomerase IIα | |

| IC50 (Cytotoxicity) | 15.3 µM | MCF-7 (Breast Cancer) | |

| 21.8 µM | A549 (Lung Cancer) | ||

| 29.4 µM | HCT116 (Colon Cancer) |

Experimental Protocols

Topoisomerase IIα Inhibition Assay

The inhibitory activity of this compound on human Topo IIα was determined using a DNA relaxation assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture was prepared containing human Topo IIα enzyme, relaxed plasmid DNA (pBR322), and assay buffer.

-

Compound Incubation: The test compound (this compound) was added to the reaction mixture at various concentrations. Etoposide was used as a positive control.

-

Initiation of Reaction: The reaction was initiated by the addition of ATP and incubated at 37°C for 30 minutes.

-

Termination of Reaction: The reaction was stopped by the addition of a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA products were separated by electrophoresis on a 1% agarose gel.

-

Visualization and Quantification: The gel was stained with ethidium bromide, and the DNA bands were visualized under UV light. The amount of supercoiled DNA was quantified using densitometry to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (MCF-7, A549, and HCT116) were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with various concentrations of this compound for 48 hours.

-

MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution of cancer cells was analyzed by flow cytometry.

Methodology:

-

Cell Treatment: Cancer cells were treated with the IC50 concentration of this compound for 24 hours.

-

Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells were stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound was assessed using an Annexin V-FITC and propidium iodide (PI) double staining assay.

Methodology:

-

Cell Treatment: Cancer cells were treated with the IC50 concentration of this compound for 48 hours.

-

Cell Harvesting and Staining: The cells were harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of apoptotic cells was quantified.

Mandatory Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Caption: Experimental workflow for the pharmacological characterization.

An In-depth Technical Guide on the Target Selectivity of Topoisomerase II Inhibitors for Alpha vs. Beta Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoform selectivity of key Topoisomerase II (Topo II) inhibitors, focusing on the alpha (α) and beta (β) isoforms. Understanding this selectivity is crucial for the development of more effective and less toxic anticancer therapies, as the two isoforms play different roles in the cell. Topo IIα is highly expressed in proliferating cells and is a primary target for anticancer drugs, while Topo IIβ is more ubiquitously expressed and has been implicated in the undesirable side effects of some chemotherapies.[1][2]

Core Concepts: Topoisomerase II Isoforms and Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation.[3] Type II topoisomerases, including Topo IIα and Topo IIβ in humans, function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[3]

Topoisomerase II inhibitors can be broadly categorized into two classes:

-

Topoisomerase II poisons: These agents, which include etoposide, teniposide, mitoxantrone, and amsacrine, stabilize the transient "cleavage complex" formed between the enzyme and DNA. This leads to an accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2][4]

-

Topoisomerase II catalytic inhibitors: These compounds interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex. They can, for example, inhibit ATP binding or hydrolysis, which is necessary for the enzyme's function.[1][2]

The differential expression and roles of Topo IIα and Topo IIβ provide a therapeutic window for developing isoform-selective inhibitors. Topo IIα levels are significantly elevated in rapidly dividing cancer cells, making it an attractive target for cancer therapy.[5] Conversely, targeting Topo IIβ has been associated with therapy-related secondary malignancies.[6]

Quantitative Analysis of Isoform Selectivity

The isoform selectivity of Topoisomerase II inhibitors is typically quantified by comparing their half-maximal inhibitory concentrations (IC50) against purified Topo IIα and Topo IIβ enzymes in in vitro assays. The following table summarizes the reported IC50 values for several key Topoisomerase II inhibitors. It is important to note that these values can vary depending on the specific assay conditions.

| Inhibitor | Topoisomerase IIα IC50 (µM) | Topoisomerase IIβ IC50 (µM) | Selectivity Ratio (β/α) | Reference(s) |

| Etoposide | ~6 | ~25-45 | ~4-7.5 | [7] |

| Teniposide | Not explicitly found | Not explicitly found | Teniposide is more potent than etoposide in producing DNA damage and cytotoxicity.[8] | [8][9] |

| Mitoxantrone | Not explicitly found | Not explicitly found | Mitoxantrone is a potent Topo II inhibitor.[10][11] | [10][11][12] |

| Amsacrine | Similar activity | Similar activity | ~1 | [10] |

Note: Direct comparative IC50 values from a single source under identical conditions are not always available in the public literature. The presented values are aggregated from multiple sources and should be interpreted with caution.

Experimental Protocols for Determining Isoform Selectivity

The determination of Topo II inhibitor selectivity for the α and β isoforms relies on robust in vitro assays using purified recombinant human enzymes. The two most common assays are the DNA decatenation assay and the DNA cleavage assay.

Recombinant Enzymes

Purified, high-quality recombinant human Topoisomerase IIα and Topoisomerase IIβ are essential for these assays. These can be obtained from commercial vendors or produced in-house using expression systems such as baculovirus-infected insect cells or human cell lines like HEK293F.[13][14][15]

DNA Decatenation Assay

This assay measures the ability of Topo II to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity is a measure of the inhibitor's effect on the enzyme's catalytic cycle.[3][16][17][18]

Materials:

-

Recombinant human Topoisomerase IIα or Topoisomerase IIβ

-

Kinetoplast DNA (kDNA)

-

10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM ATP, 5 mM DTT)

-

Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)

-

5x Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K (optional)

-

Chloroform:isoamyl alcohol (24:1) (optional)

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing 1x Topo II reaction buffer, a defined amount of kDNA (e.g., 200 ng), and varying concentrations of the test inhibitor.

-

Enzyme Addition: Add a pre-determined amount of purified Topo IIα or Topo IIβ to initiate the reaction. The amount of enzyme should be sufficient to fully decatenate the kDNA in the absence of the inhibitor.

-

Incubation: Incubate the reaction at 37°C for a set time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye. For cleavage complex stabilization, SDS can be added prior to the stop buffer. Optional steps include treatment with Proteinase K to digest the enzyme and extraction with chloroform:isoamyl alcohol to remove proteins.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) containing a DNA stain.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The intensity of the decatenated DNA bands is quantified to determine the IC50 value of the inhibitor for each isoform.

DNA Cleavage Assay

This assay directly measures the ability of a Topo II poison to stabilize the cleavage complex, resulting in the conversion of supercoiled plasmid DNA into linear DNA.[19][20]

Materials:

-

Recombinant human Topoisomerase IIα or Topoisomerase IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II cleavage buffer (similar to decatenation buffer, may or may not contain ATP depending on the inhibitor being tested)

-

Test inhibitor

-

SDS

-

Proteinase K

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: Combine 1x Topo II cleavage buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and a range of inhibitor concentrations in a microcentrifuge tube.

-

Enzyme Addition: Add purified Topo IIα or Topo IIβ to the reaction mixture.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Cleavage Complex Trapping: Add SDS to a final concentration of 0.2-1% to trap the covalent enzyme-DNA complex.

-

Protein Digestion: Add Proteinase K and incubate further to digest the topoisomerase.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel.

-

Visualization and Analysis: Visualize the DNA bands. The amount of linear DNA, representing the stabilized cleavage complex, is quantified to determine the potency of the inhibitor for each isoform.

Visualizing Mechanisms and Workflows

Mechanism of Action of Topoisomerase II Poisons

The following diagram illustrates the general mechanism by which Topoisomerase II poisons stabilize the cleavage complex, leading to DNA damage and apoptosis.

Caption: Mechanism of Topoisomerase II poisons.

Experimental Workflow for Isoform Selectivity Determination

The following diagram outlines the key steps in determining the isoform selectivity of a Topoisomerase II inhibitor.

Caption: Experimental workflow for determining Topo II isoform selectivity.

Conclusion

The selective inhibition of Topoisomerase II isoforms is a promising strategy for the development of more effective and safer anticancer drugs. This guide has provided a framework for understanding the principles of isoform selectivity, quantitative methods for its assessment, and detailed experimental protocols. By employing these methodologies, researchers can better characterize novel Topoisomerase II inhibitors and contribute to the advancement of targeted cancer therapies.

References

- 1. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 6. NK314, a Topoisomerase II Inhibitor That Specifically Targets the α Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. biocompare.com [biocompare.com]

- 14. Recombinant Topoisomerase 2 Production Using Cultured Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inspiralis.com [inspiralis.com]

- 16. inspiralis.com [inspiralis.com]

- 17. profoldin.com [profoldin.com]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

structure-activity relationship (SAR) of Topoisomerase II inhibitor 7

An in-depth technical guide on the structure-activity relationship (SAR) of the biphenyl-based bacterial Topoisomerase II inhibitor, designated as compound 7. This document is intended for researchers, scientists, and drug development professionals in the field of antibacterial drug discovery.

Introduction

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that regulate DNA topology, making them validated targets for antibacterial agents.[1] The emergence of resistance to existing antibiotics, such as fluoroquinolones, necessitates the discovery of novel inhibitors that target different binding sites on these enzymes.[1][2] This guide focuses on the structure-activity relationship of a series of biphenyl-based inhibitors designed to bind to a novel allosteric site on bacterial DNA gyrase.[1] Specifically, we will delve into the synthetic analogue designated as compound 7, which has demonstrated inhibitory activity against both E. coli DNA gyrase and topoisomerase IV.[1]

Core Compound Structure

The core structure of the biphenyl-based inhibitors discussed herein is a biphenyl scaffold connected to a substituted benzamide moiety. Compound 7 is a specific geometric isomer within this series.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory activities of compound 7 and its closely related analogues were evaluated against E. coli DNA gyrase and topoisomerase IV. Furthermore, their antibacterial activity was assessed against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibition of E. coli Topoisomerase II Enzymes

| Compound | E. coli DNA Gyrase IC₅₀ (µM) | E. coli Topoisomerase IV IC₅₀ (µM) |

| 5 | >100 | Not Determined |

| 6 | 17 | >100 |

| 7 | 17 | 64 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 5 | 16-32 | 32-64 |

| 6 | 16-32 | 32-64 |

| 7 | 16-32 | 32-64 |

MIC values represent the minimum concentration of the compound required to inhibit visible bacterial growth.

SAR Analysis:

-

The biphenyl scaffold is a key feature for binding to the allosteric site of DNA gyrase.[1][2]

-

Compound 7, a geometric isomer of compound 6, retains potent DNA gyrase inhibitory activity (IC₅₀: 17 µM).[1]

-

Crucially, compound 7 demonstrates inhibitory activity against topoisomerase IV (IC₅₀: 64 µM), a feature not observed with its related analogues, suggesting its potential as a dual-targeting agent.[1] Dual-targeting is a desirable characteristic for antimicrobial agents as it may slow the development of resistance.[1]

-

The antibacterial activity of compound 7 is moderate, with MIC values in the range of 16-32 µg/mL against S. aureus and 32-64 µg/mL against E. coli.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR study of compound 7.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed pBR322 plasmid DNA

-

E. coli DNA gyrase

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.

-

Test compounds (dissolved in DMSO)

-

Loading dye (6x): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol.

-

Agarose

-

TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test compound.

-

Add E. coli DNA gyrase (e.g., 1 unit) to initiate the reaction. The final reaction volume is typically 30 µL.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding loading dye.

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel in TAE buffer.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled and relaxed DNA forms will migrate differently.

-

Quantify the intensity of the supercoiled DNA band to determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Kinetoplast DNA (kDNA)

-

E. coli Topoisomerase IV

-

Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, and 0.05 mg/mL albumin.

-

Test compounds (dissolved in DMSO)

-

Loading dye

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures containing assay buffer, kDNA (e.g., 200 ng), and a range of concentrations of the test compound.

-

Initiate the reaction by adding E. coli topoisomerase IV (e.g., 1 unit). The final reaction volume is typically 30 µL.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction by adding loading dye.

-

Separate the decatenated DNA minicircles from the kDNA network by electrophoresis on a 1% agarose gel in TAE buffer.

-

Stain the gel and visualize the DNA bands. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.

-

Determine the IC₅₀ value by quantifying the amount of decatenated DNA at each inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strains (S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Prepare serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Topoisomerase II inhibitors and the general workflow of the screening process.

Mechanism of Bacterial Topoisomerase II Inhibition.

Workflow for the SAR study of biphenyl-based inhibitors.

References

biological function of Topoisomerase II inhibitor 7 in cell cycle

An In-depth Technical Guide on the Biological Function of a Representative Topoisomerase II Inhibitor in the Cell Cycle

Disclaimer: The term "Topoisomerase II inhibitor 7" does not correspond to a universally recognized scientific name for a specific compound. This technical guide utilizes Etoposide (VP-16) , a well-characterized and clinically significant Topoisomerase II inhibitor, as a representative molecule to explore the core biological functions and experimental methodologies relevant to this class of agents. The principles, pathways, and protocols described herein are broadly applicable to many Topoisomerase II poisons that function through a similar mechanism.

The cell cycle is a tightly regulated process ensuring the faithful replication and segregation of the genome. Central to this process are topoisomerase enzymes, which resolve topological challenges in the DNA structure that arise during replication, transcription, and chromosome condensation. DNA Topoisomerase II (Topo II) functions by creating transient, enzyme-linked double-strand breaks (DSBs) in the DNA, allowing another DNA duplex to pass through, before re-ligating the break. This action is critical for relieving torsional stress and decatenating intertwined daughter chromosomes after replication.

Topoisomerase II inhibitors are a class of chemotherapeutic agents that exploit this essential function. Instead of blocking the enzyme's catalytic activity, these drugs, often called "poisons," stabilize the transient covalent complex formed between Topoisomerase II and the cleaved DNA.[1][2][3] This stabilization prevents the re-ligation of the DNA strands, transforming the transient breaks into permanent, cytotoxic DSBs.[2][4][5] The accumulation of these DSBs triggers a cascade of cellular responses, primarily cell cycle arrest and programmed cell death (apoptosis), which are the focus of this guide.[4][5] The activity of Etoposide is cell cycle-dependent, with maximal effects observed in the late S and G2 phases, when Topoisomerase II levels and activity are highest.[1][6]

Core Mechanism: Induction of DNA Damage and Cell Cycle Arrest

The primary molecular consequence of Etoposide exposure is the accumulation of DNA double-strand breaks. These lesions are potent activators of the DNA Damage Response (DDR), a sophisticated signaling network that senses genomic insults and orchestrates a cellular response. The DDR serves to halt cell cycle progression, providing an opportunity for DNA repair. If the damage is too extensive to be repaired, the cell is eliminated through apoptosis.[4]

The principal outcome of Etoposide-induced DDR is a robust cell cycle arrest at the G2/M checkpoint.[2][4][7][8][9] This arrest prevents cells with damaged DNA from entering mitosis, which would otherwise lead to catastrophic chromosomal aberrations and genomic instability. In some cellular contexts and at varying concentrations, Etoposide can also induce a delay in the S-phase of the cell cycle.[7][8][9]

Key Signaling Pathways

DNA Damage Response and G2/M Checkpoint Activation

The signaling cascade leading to G2/M arrest is initiated by the sensing of DSBs.

-

Damage Sensing and Kinase Activation : The DSBs are recognized by sensor protein complexes, which recruit and activate the master kinase, Ataxia-Telangiectasia Mutated (ATM) .[3][9][10][11] In some contexts, the related kinase ATR (ATM and Rad3-related) is also activated.[3][12]

-

Signal Transduction : Activated ATM phosphorylates a multitude of downstream substrates. A key target is the tumor suppressor protein p53 , which is stabilized and activated.[4][5][9]

-

Effector Activation : Activated p53 functions as a transcription factor, driving the expression of target genes, most notably p21 (also known as CDKN1A) .[4][9][13]

-

Cell Cycle Arrest : The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor. It binds to and inactivates the Cyclin B-Cdc2 (CDK1) complex, the master regulator of mitotic entry.[9] This inhibition prevents the phosphorylation of substrates required for chromosome condensation and nuclear envelope breakdown, thereby enforcing the G2/M arrest.

Apoptotic Pathways

When DNA damage is irreparable, Etoposide triggers apoptosis through two primary pathways.

-

Intrinsic (Mitochondrial) Pathway : This is the dominant mechanism for Etoposide-induced apoptosis. Activated p53 induces the transcription of pro-apoptotic proteins of the BCL-2 family, such as BAX and PUMA.[14] These proteins translocate to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[15][16] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9 . Caspase-9 then cleaves and activates the executioner caspase-3 , which dismantles the cell by cleaving key cellular substrates.[15][16][17]

-

Extrinsic (Death Receptor) Pathway : Etoposide can also promote the expression of death ligands like FasL, which bind to their corresponding death receptors (e.g., FasR) on the cell surface.[3] This receptor clustering leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates the initiator caspase-8 .[3] Activated caspase-8 can directly activate caspase-3 or cleave the BCL-2 family protein Bid to tBid, which then engages the intrinsic pathway.

Quantitative Data on Etoposide's Effects

The following tables summarize representative quantitative data on the effects of Etoposide on cell cycle distribution and apoptosis in various cell lines.

Table 1: Effect of Etoposide on Cell Cycle Distribution

| Cell Line | Etoposide Conc. (µM) | Exposure Time (h) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

|---|---|---|---|---|---|---|

| Small-Cell Lung Cancer (SCLC) | 0.25 | 24 | - | - | Arrested in G2 | [7][8] |

| Small-Cell Lung Cancer (SCLC) | 0.25 - 2.0 | < 24 | - | Dose-dependent S-phase delay | G2 arrest | [7][8] |

| Chronic Myelogenous Leukemia (K562) | 5.0 | 24 | - | Continued DNA synthesis | Progress into G2 | [13] |

| Chronic Myelogenous Leukemia (K562) | 100 | 6 | - | Rapid inhibition | Remained in initial phase | [13] |

| Mouse Neuroepithelial Cells | 4 mg/kg (in vivo) | 4 - 8 | - | S-phase accumulation | G2 arrest | [18][19] |

| Human Fibroblasts (U937) | 0.5 | 24 | Decreased | Decreased | Enriched in G2 |[20] |

Table 2: Induction of Apoptosis by Etoposide

| Cell Line | Etoposide Conc. (µM) | Exposure Time (h) | % Apoptotic Cells | Assay Method | Reference |

|---|---|---|---|---|---|

| L929 Fibroblasts | 1.0 | > 24 | 21% cell loss/day | Cell Counting | [21] |

| L929 Fibroblasts | 10.0 | > 24 | 57% cell loss/day | Cell Counting | [21] |

| Human Fibroblasts (U937) | 50.0 | 24 | ~45% | Nuclear Fragmentation | [20][22] |

| Human Fibroblasts (U937) | 0.5 | 48 | ~40% | Nuclear Fragmentation | [20][22] |

| Mouse Neuroepithelial Cells | 4 mg/kg (in vivo) | 4 - 24 | Significantly increased | Morphology |[18][19] |

Detailed Experimental Protocols

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

-

Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of Etoposide for the specified duration. Include an untreated control.

-

Cell Harvesting :

-

For adherent cells, aspirate the media, wash once with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with media containing FBS.

-

For suspension cells, collect them directly.

-

Transfer cells to a 15 mL conical tube and centrifuge at 200-300 x g for 5 minutes.

-

-

Fixation :

-

Discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold PBS.

-

While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping.[23]

-

Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[24][25]

-

-

Staining :

-

Centrifuge the fixed cells at 300 x g for 5 minutes to pellet. Discard the ethanol.

-

Wash the cell pellet twice with 5 mL of FACS buffer (e.g., PBS with 1% BSA) to remove residual ethanol.

-

Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution. A typical solution contains:

-

50 µg/mL Propidium Iodide in PBS

-

100 µg/mL RNase A (to prevent staining of double-stranded RNA)[24]

-

-

Incubate for 20-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis :

-

Analyze the samples on a flow cytometer. Excite PI with a 488 nm or 561 nm laser and collect emission at ~610 nm.

-

Use a low flow rate for better resolution.[26]

-

Gate on the single-cell population using a forward scatter-area (FSC-A) versus forward scatter-height (FSC-H) or width plot to exclude doublets.

-

Display the DNA content on a histogram using a linear scale.[26]

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[24]

-

Protocol: Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to detect and quantify changes in the expression levels of proteins like p53, p21, and Cyclin B1 following Etoposide treatment.

-

Cell Culture and Treatment : Treat cells with Etoposide as described in protocol 5.1.

-

Protein Extraction :

-

Harvest cells and wash once with ice-cold PBS.

-

Lyse the cell pellet in ice-cold RIPA or NP40 lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[27]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[27]

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE :

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

Load the samples onto a polyacrylamide gel (SDS-PAGE) along with a molecular weight marker.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer :

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[27]

-

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[27]

-

Incubate the membrane with a specific primary antibody (e.g., anti-p53, anti-p21, anti-Cyclin B1, or a loading control like anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22][27]

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection :

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.

-

Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. JCI - Early G2/M checkpoint failure as a molecular mechanism underlying etoposide-induced chromosomal aberrations [jci.org]

- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 6. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Etoposide induces ATM-dependent mitochondrial biogenesis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Concentration-dependent variable effects of etoposide on the cell cycle of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Etoposide induces apoptosis and cell cycle arrest of neuroepithelial cells in a p53-related manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]

- 21. Apoptosis of L929 cells by etoposide: a quantitative and kinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. wp.uthscsa.edu [wp.uthscsa.edu]

- 25. assaygenie.com [assaygenie.com]

- 26. cancer.wisc.edu [cancer.wisc.edu]

- 27. origene.com [origene.com]

In Vitro Evaluation of Topoisomerase II Inhibitor 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Topoisomerase II inhibitor 7, also identified as compound 3a in the source literature. The document details the experimental methodologies, quantitative results, and logical workflows associated with the assessment of this compound's potential as an anticancer agent. All data and protocols are derived from the study titled "Design, synthesis and antiproliferative evaluation of new tricyclic fused thiazolopyrimidines targeting topoisomerase II: Molecular docking and apoptosis inducing activity."

Core Findings and Quantitative Data Summary

This compound (compound 3a) has demonstrated significant potential as a cytotoxic agent and a potent inhibitor of its molecular target, topoisomerase IIα. The key quantitative findings from the preliminary in vitro evaluations are summarized in the table below.

| Assay Type | Target/Cell Line | Parameter | Value | Reference Compound | Reference Value |

| Antiproliferative Activity | A-498 (Human Kidney Cancer) | IC50 | 1.89 µM | Doxorubicin | Not specified in abstract |

| Enzyme Inhibition | Topoisomerase IIα | IC50 | 3.19 µM | Doxorubicin | 2.67 µM |

| Cell Cycle Analysis | A-498 | Cell Cycle Arrest | G2/M Phase | - | - |

| Apoptosis Induction | A-498 | Apoptosis | Induced | - | - |

Experimental Protocols

Antiproliferative Activity Screening (NCI-60 Cell Line Panel)

The antiproliferative activity of this compound was evaluated by the National Cancer Institute (NCI) Developmental Therapeutics Program, employing a standardized screening protocol across a panel of 60 human cancer cell lines. The methodology for the A-498 renal cancer cell line, where the compound showed the highest potency, is detailed below.

Cell Culture and Treatment:

-

Cell Line: A-498 (Human Kidney Cancer)

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Procedure:

-

Cells were seeded into 96-well microtiter plates at a density of 5,000-40,000 cells/well.

-

After 24 hours of incubation to allow for cell attachment, the cells were treated with a single dose of this compound (10 µM).

-

The plates were incubated for an additional 48 hours.

-

Sulforhodamine B (SRB) Assay:

-

Post-incubation, the cells were fixed in situ by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

The supernatant was discarded, and the plates were washed five times with deionized water and air-dried.

-

The fixed cells were stained with 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.

-

Unbound dye was removed by washing five times with 1% acetic acid, and the plates were air-dried.

-

The bound stain was solubilized with 200 µL of 10 mM trizma base.

-

The absorbance was measured at 515 nm using a plate reader. The percentage of growth inhibition was calculated relative to untreated control cells. For the most active compounds, a five-dose response curve was generated to determine the IC50 value.

Topoisomerase IIα DNA Relaxation Assay

The inhibitory effect of compound 3a on human Topoisomerase IIα was assessed using a DNA relaxation assay kit.

Reaction Mixture and Conditions:

-

Substrate: Supercoiled pBR322 DNA.

-

Enzyme: Human Topoisomerase IIα.

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT, and 30 µg/mL BSA.

-

Procedure:

-

The reaction was carried out in a final volume of 20 µL.

-

This compound, dissolved in DMSO, was added at varying concentrations. The final DMSO concentration in the reaction mixture was kept at 2%.

-

The reaction was initiated by the addition of Topoisomerase IIα.

-

The mixture was incubated for 30 minutes at 37°C.

-

The reaction was terminated by adding 4 µL of 6x loading dye (containing 0.25% bromophenol blue, 0.25% xylene cyanol, and 30% glycerol in water) and 2 µL of 5% SDS.

-

Agarose Gel Electrophoresis:

-

The samples were loaded onto a 1% agarose gel.

-

Electrophoresis was performed in TAE buffer (40 mM Tris-acetate, 1 mM EDTA) at 100 V for 90 minutes.

-

The gel was stained with ethidium bromide (0.5 µg/mL) for 15 minutes.

-

The DNA bands were visualized under UV light, and the conversion of supercoiled DNA to relaxed DNA was quantified using a gel documentation system. The IC50 value was determined as the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Cycle Analysis

The effect of this compound on cell cycle progression in A-498 cells was determined by flow cytometry using propidium iodide (PI) staining.

Cell Preparation and Staining:

-

A-498 cells were seeded in 6-well plates and allowed to attach overnight.

-

The cells were then treated with this compound at its IC50 concentration (1.89 µM) for 48 hours.

-

Both floating and adherent cells were collected, washed with PBS, and fixed in ice-cold 70% ethanol at 4°C for at least 1 hour.

-

The fixed cells were washed with PBS and resuspended in a staining solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS.

-

The cells were incubated in the dark for 30 minutes at room temperature.

Flow Cytometry:

-

The DNA content of the stained cells was analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis in A-498 cells by this compound was quantified using an Annexin V-FITC Apoptosis Detection Kit.

Cell Staining:

-

A-498 cells were treated with this compound at its IC50 concentration (1.89 µM) for 48 hours.

-

The cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of propidium iodide were added to the cell suspension.

-

The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

400 µL of 1X binding buffer was added to each tube.

Flow Cytometry:

-

The stained cells were analyzed by flow cytometry within 1 hour of staining.

-

The populations of viable (Annexin V-FITC negative, PI negative), early apoptotic (Annexin V-FITC positive, PI negative), late apoptotic (Annexin V-FITC positive, PI positive), and necrotic (Annexin V-FITC negative, PI positive) cells were quantified.

Visualizations

The following diagrams illustrate the logical workflow of the key experiments performed in the in vitro evaluation of this compound.

Caption: Workflow for determining the antiproliferative activity of this compound.

Caption: Workflow for the Topoisomerase IIα DNA relaxation assay.

Caption: Proposed mechanism of action for this compound.

An In-depth Technical Guide to the Molecular Target of Topoisomerase II Inhibitor 7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Topoisomerase II inhibitor 7, a potent inhibitor of the topoisomerase II alpha subtype. The document details its mechanism of action, summarizes available quantitative data, presents detailed experimental protocols for the characterization of such inhibitors, and visualizes key pathways and workflows.

Introduction to this compound

This compound, also identified as compound 3a in the primary literature, is a synthetic small molecule belonging to the class of tricyclic fused thiazolopyrimidines. It has been identified as a potent inhibitor of human topoisomerase II alpha (TOP2A), an essential enzyme in DNA replication, transcription, and chromosome segregation. By targeting topoisomerase II, this inhibitor has demonstrated the potential to induce cell cycle arrest and apoptosis in cancer cells, making it a subject of interest in anticancer drug discovery.

The Molecular Target: Topoisomerase II Alpha

Topoisomerase II enzymes resolve topological problems in DNA by catalyzing the transient cleavage of a double-stranded DNA segment, allowing another to pass through, followed by the religation of the break. This process is crucial for relieving torsional stress during replication and transcription and for decatenating intertwined daughter chromosomes after replication.

Humans express two isoforms of topoisomerase II: alpha (TOP2A) and beta (TOP2B). TOP2A is highly expressed in proliferating cells and is the primary target of many clinically used anticancer drugs. Its inhibition leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.

Topoisomerase II inhibitors are broadly classified into two categories:

-

Topoisomerase II poisons: These agents, which include well-known drugs like etoposide and doxorubicin, stabilize the transient covalent complex between topoisomerase II and DNA (the cleavage complex). This prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks.

-

Catalytic inhibitors: These inhibitors interfere with other steps of the catalytic cycle, such as ATP binding or hydrolysis, without stabilizing the cleavage complex.

The available information suggests that this compound acts as a catalytic inhibitor of the topoisomerase II alpha subtype.

Quantitative Data

The publicly available quantitative data for this compound is currently limited. The key reported value is its half-maximal inhibitory concentration (IC50) against the topoisomerase II alpha isoform.

| Parameter | Value | Target | Reference |

| IC50 | 3.19 μM | Topoisomerase II alpha | --INVALID-LINK--[1] |

| CAS Number | 2697171-03-0 | N/A | --INVALID-LINK--[1] |

| Molecular Weight | 674.56 g/mol | N/A | --INVALID-LINK--[1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following are representative protocols for key assays used to evaluate topoisomerase II inhibitors.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of an inhibitor to prevent the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Human Topoisomerase II alpha enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K (20 mg/mL)

-

Agarose

-

1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase II reaction buffer, 1 mM ATP, and 200 ng of kDNA.

-

Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Initiate the reaction by adding a pre-determined optimal amount of human Topoisomerase II alpha enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding stop buffer/loading dye containing Proteinase K.

-

Incubate at 50°C for 30 minutes to digest the enzyme.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well.

-

Quantify the band intensities to determine the IC50 value of the inhibitor.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the inhibitor on cell cycle progression.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Visualizations

Mechanism of Action of Topoisomerase II Inhibitors

Caption: General mechanism of Topoisomerase II and points of intervention for inhibitors.

Experimental Workflow for Inhibitor Characterization

Caption: A typical experimental workflow for the characterization of a novel Topoisomerase II inhibitor.

Signaling Pathway of Apoptosis Induction

Caption: A representative signaling pathway for apoptosis induced by Topoisomerase II inhibitors.

References

Unraveling the Mechanism of Topoisomerase II Inhibition: A Guide to Classifying Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Distinction Between Topoisomerase II Catalytic Inhibitors and Poisons

DNA topoisomerase II (Top2) is an essential nuclear enzyme that plays a crucial role in managing DNA topology, facilitating processes such as DNA replication, transcription, and chromosome segregation. By creating transient double-strand breaks (DSBs) in the DNA, Top2 allows for the passage of another DNA segment through the break, thereby resolving supercoils and tangles. This vital function, however, also presents a vulnerability that can be exploited by small molecules.

Agents that interfere with Top2 activity are broadly categorized into two distinct classes based on their mechanism of action: catalytic inhibitors and poisons . Understanding the classification of a novel compound, such as a hypothetical "Topoisomerase II inhibitor 7," is paramount in drug development, as it predicts the cellular response, potential therapeutic applications, and toxicity profile.

Topoisomerase II poisons act by stabilizing the covalent intermediate of the Top2 catalytic cycle, known as the cleavage complex, in which the enzyme is covalently bound to the 5' ends of the cleaved DNA. This trapping of the cleavage complex prevents the re-ligation of the DNA strands, leading to an accumulation of DSBs and the conversion of an essential enzyme into a potent cellular toxin. This accumulation of DNA damage can trigger cell cycle arrest and apoptosis, a mechanism exploited by many successful anticancer drugs.

In contrast, Topoisomerase II catalytic inhibitors interfere with the enzyme's function without stabilizing the cleavage complex. These inhibitors can act at various stages of the catalytic cycle, such as by preventing ATP binding, inhibiting DNA binding, or blocking the conformational changes necessary for enzyme turnover. By reducing the overall catalytic activity of Top2, these agents can disrupt essential cellular processes without directly generating DNA lesions.

This guide provides a comprehensive overview of the methodologies used to distinguish between Top2 catalytic inhibitors and poisons, using "this compound" as a case study for classification.

Mechanistic Differences: A Comparative Overview

A clear understanding of the divergent mechanisms of Top2 poisons and catalytic inhibitors is fundamental to their classification. The following table summarizes the key distinctions:

| Feature | Topoisomerase II Poison | Topoisomerase II Catalytic Inhibitor |

| Primary Mechanism | Stabilizes the covalent Top2-DNA cleavage complex | Inhibits a step in the catalytic cycle without stabilizing the cleavage complex |

| Effect on DNA | Induces protein-linked DNA double-strand breaks | Does not directly cause DNA strand breaks |

| Cellular Consequence | Triggers DNA damage response, cell cycle arrest, and apoptosis | Can lead to mitotic failure and inhibition of cell proliferation |

| Examples | Etoposide, Doxorubicin, Mitoxantrone | ICRF-187 (Dexrazoxane), Merbarone, Novobiocin |

Experimental Protocols for a Definitive Classification

To determine whether "this compound" is a catalytic inhibitor or a poison, a series of well-established in vitro and cell-based assays are required.

In Vitro Topoisomerase II Activity Assays